molecular formula C5H6N2O3S B12556931 Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate CAS No. 143263-26-7

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B12556931
CAS No.: 143263-26-7
M. Wt: 174.18 g/mol
InChI Key: VITBZGHHKUMAMH-UHFFFAOYSA-N
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Description

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the sulfanylidene group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent esterification. One common method includes the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of both the sulfanylidene group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

CAS No.

143263-26-7

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)acetate

InChI

InChI=1S/C5H6N2O3S/c1-9-4(8)2-3-6-7-5(11)10-3/h2H2,1H3,(H,7,11)

InChI Key

VITBZGHHKUMAMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NNC(=S)O1

Origin of Product

United States

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